molecular formula C10H10N2O3 B15207684 methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B15207684
M. Wt: 206.20 g/mol
InChI Key: SHVFIZNVOPHROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O3. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methoxy-1H-pyrrolo[3,2-b]pyridine with methyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce amines .

Scientific Research Applications

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. For instance, it may inhibit kinases involved in cell signaling, leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy and carboxylate groups enhances its solubility and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C10H10N2O3

Molecular Weight

206.20 g/mol

IUPAC Name

methyl 5-methoxy-1H-pyrrolo[3,2-b]pyridine-2-carboxylate

InChI

InChI=1S/C10H10N2O3/c1-14-9-4-3-6-7(12-9)5-8(11-6)10(13)15-2/h3-5,11H,1-2H3

InChI Key

SHVFIZNVOPHROP-UHFFFAOYSA-N

Canonical SMILES

COC1=NC2=C(C=C1)NC(=C2)C(=O)OC

Origin of Product

United States

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